N-(2-morpholinoethyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-(2-morpholinoethyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a morpholine ring, a tetraazole moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinoethyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Tetraazole Moiety: The tetraazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment to Cyclohexyl Group: The tetraazole is then linked to a cyclohexylmethyl group through a nucleophilic substitution reaction.
Acetamide Formation: The intermediate is then reacted with 2-chloro-N-(2-morpholinoethyl)acetamide to form the final compound. This step usually requires a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tetraazole ring, potentially breaking it down to simpler amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines and simpler hydrocarbons.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, N-(2-morpholinoethyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide can be used to study enzyme interactions and receptor binding due to its potential as a ligand.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular interactions.
Mechanism of Action
The mechanism of action of N-(2-morpholinoethyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, while the tetraazole moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)phenyl]acetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
N-(2-piperidinoethyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(2-morpholinoethyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is unique due to the combination of the morpholine ring, tetraazole moiety, and cyclohexyl group. This combination provides a distinct set of chemical properties and biological activities that are not found in other similar compounds. The presence of the morpholine ring, in particular, can enhance the compound’s solubility and ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H28N6O2 |
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Molecular Weight |
336.43 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H28N6O2/c23-15(17-6-7-21-8-10-24-11-9-21)12-16(4-2-1-3-5-16)13-22-14-18-19-20-22/h14H,1-13H2,(H,17,23) |
InChI Key |
YYOCQPPCYYHMMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCCN2CCOCC2)CN3C=NN=N3 |
Origin of Product |
United States |
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